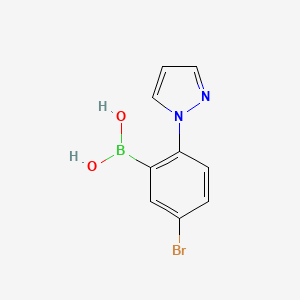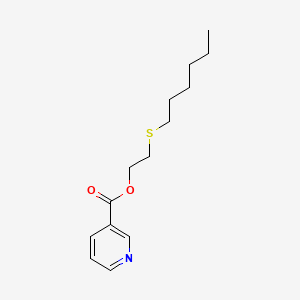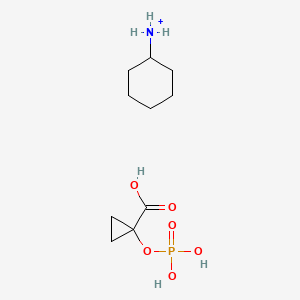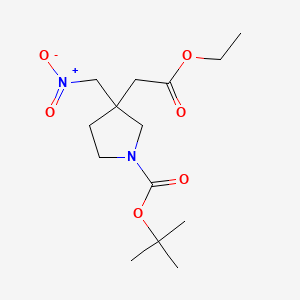
(5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C9H8BBrN2O2 and a molecular weight of 266.89 g/mol . This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a boronic acid group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the bromination of 2-(1H-pyrazol-1-yl)phenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mécanisme D'action
The mechanism of action of (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various metal catalysts, particularly palladium. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The pyrazole ring and bromine atom provide additional sites for interaction with other molecules, enhancing the compound’s versatility in organic synthesis .
Comparaison Avec Des Composés Similaires
(5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol): This compound has a similar structure but with a phenol group instead of a boronic acid group.
(4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide): This compound contains a pyrazole ring and a bromine atom but has different substituents.
Uniqueness: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a pyrazole ring, which provides distinct reactivity and versatility in organic synthesis. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C9H8BBrN2O2 |
|---|---|
Poids moléculaire |
266.89 g/mol |
Nom IUPAC |
(5-bromo-2-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6,14-15H |
Clé InChI |
QSUSYUAUFQNRBQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)Br)N2C=CC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)




![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080793.png)




![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)

![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)
